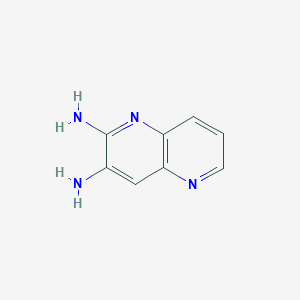

1,5-Naphthyridine-2,3-diamine

Vue d'ensemble

Description

1,5-Naphthyridine is a naphthalene analog, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms . It’s considered hazardous by the 2012 OSHA Hazard Communication Standard .

Synthesis Analysis

The synthesis and reactivity of 1,5-naphthyridine derivatives have been covered in various studies . For instance, chloronitropyridine underwent reaction with tributyl (1-ethoxyvinyl)tin, which after fluorination and subsequent condensation with DMF·dimethylacetal and followed by the nitro reduction−deoxobromination sequence, resulted in the 1,5-naphthyridine ring .Molecular Structure Analysis

The molecular structure of 1,5-Naphthyridine consists of a formula: C8H6N2 and a molecular weight: 130.1466 . It acts as a ligand coordinating to Pd(II), in either Pd(en)(H2O)22 or Pd(en)Cl2 form, in aqueous solutions to produce the 2:1 and 1:1 complexes .Chemical Reactions Analysis

1,5-Naphthyridine derivatives exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .Applications De Recherche Scientifique

Asymmetric Hydrogenation in Organic Synthesis

1,5-Naphthyridine derivatives, such as 1,5-naphthyridine-2,3-diamine, have been utilized in the asymmetric hydrogenation of naphthyridines. This process, catalyzed by chiral cationic ruthenium diamine complexes, results in the efficient synthesis of optically pure 1,5-diaza-cis-decalins. These compounds are important as rigid chelating diamine ligands for asymmetric synthesis, offering a green and scalable protocol (Zhang, Chen, He, & Fan, 2015).

Applications in DNA Sequencing Technology

In the realm of genomic research, 1,5-naphthyridine derivatives show potential in DNA sequencing by electron tunneling. Specifically, they can form stable complexes with DNA base pairs, a critical step for accurate DNA sequencing. This research opens up new avenues in genomic sequencing technologies (Liang, Lindsay, & Zhang, 2012).

Synthetic Organic Chemistry and Medicinal Applications

Fused 1,5-naphthyridines, including this compound, play a vital role in synthetic organic chemistry and medicinal chemistry. Their diverse biological activities and various synthetic protocols for constructing these scaffolds make them invaluable in developing pharmaceuticals and biologically active compounds (Masdeu, Fuertes, Martin-Encinas, Selas, Rubiales, Palacios, & Alonso, 2020).

Ligand for Metal Complexes Formation

The use of 1,5-naphthyridine as a linker in the construction of bridging ligands for Ru(II) complexes has been explored. This approach leads to the synthesis of novel bidentate and tridentate ligands, offering insights into the communication between metal centers in dinuclear complexes (Singh & Thummel, 2009).

Optical Materials Development

Naphthalene-1,5-diamine, a related compound, has been studied for its potential in creating optical materials, including film polarizers. This research is particularly relevant to the production of liquid crystal devices used in various electronic and medical applications (Dikusar, Filippovich, Shahab, Petkevich, & Stepin, 2020).

Bioimaging and pH Probes

1,5-Naphthyridine derivatives have been designed and synthesized for use in luminescent Europium(III) complexes. These complexes display unique UV-light stability and reversible luminescence intensity changes with varied pH values, making them promising candidates for bioimaging agents and pH probes (Wei, Wei, Yan, Zhao, Cai, Sun, Meng, Liu, Bian, & Huang, 2016).

Structural and Electronic Studies

The structural and electronic properties of naphthyridine derivatives have been extensively studied. These studies include the synthesis and characterization of novel organic semiconductor materials, understanding the behavior of naphthyridines in various states, and exploring their potential in opto-electrical applications. For instance, research on 1,5-naphthyridine derivatives has led to the development of new compounds with potential use in organic semiconductors and optoelectronic materials, demonstrating their significance in material science and electronic device fabrication (Wang, Bao, Zhu, Liu, & Zhu, 2020).

Heat-Resistant Polyimides

1,5-Naphthyridine-based diamines have been used as building blocks for heat-resistant polyimides. These materials exhibit excellent thermal stability, making them suitable for applications in high-temperature environments. The research in this area highlights the versatility of 1,5-naphthyridine derivatives in polymer chemistry (Mehdipour‐Ataei, Maleki-Moghaddam, & Nami, 2004).

Pressure-Induced Chemical Reactions

Studies have shown that pressure-induced irreversible chemical reactions can occur in naphthalene and nitrogen-containing heteroaromatic compounds like 1,5-naphthyridine. These findings open new research avenues in the study of material properties under extreme conditions, such as high pressure (Shinozaki, Nagai, Kagi, & Nakano, 2020).

Pharmaceutical Research

In the pharmaceutical domain, 1,5-naphthyridine derivatives have been explored for their role in inhibiting specific tyrosine kinases. These studies contribute to the understanding of the structure-activity relationships in drug discovery and design, particularly in targeting specific receptors or enzymes (Thompson, Delaney, Hamby, Schroeder, Spoon, Crean, Showalter, & Denny, 2005).

Safety and Hazards

Propriétés

IUPAC Name |

1,5-naphthyridine-2,3-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c9-5-4-7-6(12-8(5)10)2-1-3-11-7/h1-4H,9H2,(H2,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQXKSHQOGRBLPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C(=N2)N)N)N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60503683 | |

| Record name | 1,5-Naphthyridine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60503683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

50786-31-7 | |

| Record name | 1,5-Naphthyridine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60503683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

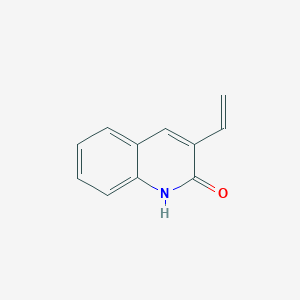

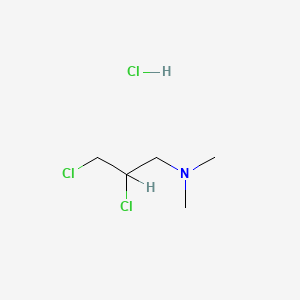

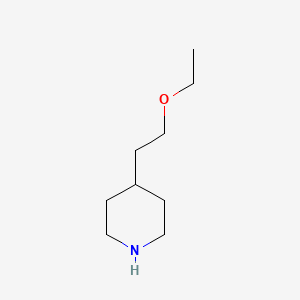

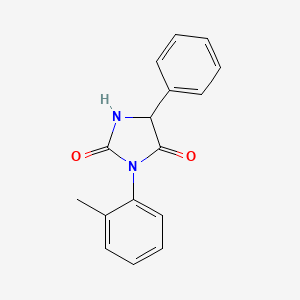

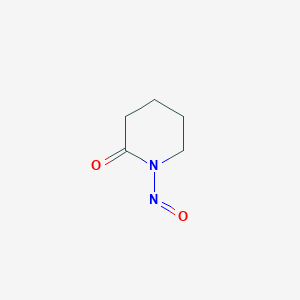

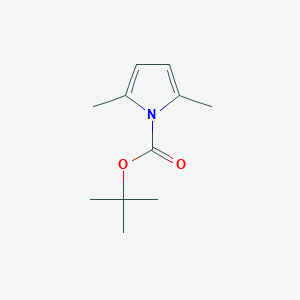

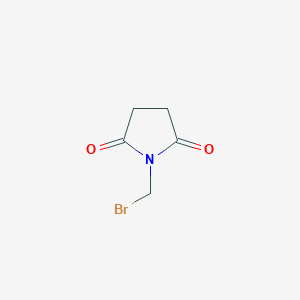

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Aminopyrido[3,2-e][1,3]thiazin-4-one](/img/structure/B3352725.png)

![Imidazo[2,1-b]quinazolin-2(3H)-one, 1,5-dihydro-](/img/structure/B3352733.png)

![5-amino-1H-imidazo[4,5-b]pyridine-6-carbonitrile](/img/structure/B3352757.png)

![5-chloro-1-methyl-1H-benzo[d]imidazole-2-thiol](/img/structure/B3352758.png)